6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide
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Description
The compound “6-methyl-N-(1-methyl-3-phenylpropyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide” is a heterocyclic compound . It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Scientific Research Applications
- Triazole derivatives have been investigated for their antitumor activity. This compound’s structure suggests potential interactions with cellular enzymes and receptors, making it a candidate for cancer therapy .
- Triazoles, including this compound, exhibit antibacterial and antifungal properties. They interfere with essential cellular processes in pathogens, making them attractive for combating multidrug-resistant bacteria and fungi .
- The triazole scaffold has been associated with analgesic and anti-inflammatory activities. Researchers explore its potential for pain management and inflammation reduction .
- Antioxidants protect cells from oxidative damage caused by free radicals. Triazole derivatives may possess antioxidant activity, contributing to cellular health .
- Triazoles have been studied as potential antiviral agents. Their ability to inhibit viral replication makes them promising candidates for drug development .
- Some triazole derivatives act as enzyme inhibitors. For instance, carbonic anhydrase inhibitors play a role in treating glaucoma and other conditions .
Anticancer Potential
Antimicrobial Activity
Analgesic and Anti-Inflammatory Effects
Antioxidant Properties
Antiviral Investigations
Enzyme Inhibitors
properties
IUPAC Name |
6-methyl-4-oxo-N-(4-phenylbutan-2-yl)-5H-triazolo[1,5-a]pyrazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2/c1-11(8-9-13-6-4-3-5-7-13)18-16(23)14-15-17(24)19-12(2)10-22(15)21-20-14/h3-7,10-11H,8-9H2,1-2H3,(H,18,23)(H,19,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGKNFNJVFJNRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=C(N=N2)C(=O)NC(C)CCC3=CC=CC=C3)C(=O)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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